molecular formula C13H17NO2 B8462339 1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci)

1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci)

Cat. No.: B8462339
M. Wt: 219.28 g/mol
InChI Key: LLWXFNCMIJWRNB-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) is a complex organic compound belonging to the class of isoindoles This compound is characterized by its unique structure, which includes a dihydroisoindol-1-one core substituted with a methyl group, a hydroxy group, and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde derivative, while reduction may produce alcohol or amine derivatives .

Scientific Research Applications

1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindol-1-one,2,3-dihydro-3-hydroxy-4-methyl-2-(2-methylpropyl)-(9ci) is unique due to its specific substitution pattern on the isoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-hydroxy-4-methyl-2-(2-methylpropyl)-3H-isoindol-1-one

InChI

InChI=1S/C13H17NO2/c1-8(2)7-14-12(15)10-6-4-5-9(3)11(10)13(14)16/h4-6,8,13,16H,7H2,1-3H3

InChI Key

LLWXFNCMIJWRNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=CC=C1)CC(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one and 7-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one are prepared as described in Example 1, starting with 5.4 g of N-isobutyl-3-methylphthalimide in 20 cm3 of methanol and 1.4 g of potassium borohydride. The reaction mixture is stirred at a temperature in the region of 20° C. for 65 hours and is then cooled to a temperature in the region of 0° C. and 10 cm3 of distilled water are added dropwise. The mixture is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. and the residue is taken up successively in diethyl ether and then in dichloromethane. The precipitate obtained is filtered off and the filtrate is then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is purified by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm), eluting with a mixture of cyclohexane/ethyl acetate (70/30 by volume). The fractions comprising each expected product are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The fractions comprising a mixture of the two expected products are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is purified again by chromatography under argon pressure (50 kPa) on a column of silica gel (particle size 15-40 μm), eluting with a mixture of cyclohexane/ethyl acetate (80/20 by volume). The fractions comprising each expected product are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 0.74 g of 7-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one in the form of a white powder (Rf=0.54, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (50/50 by volume)) and 0.89 g of 4-methyl-3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one in the form of a cottony white solid (Rf=0.40, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (50/50 by volume)) are thus obtained.
Name
N-isobutyl-3-methylphthalimide
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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